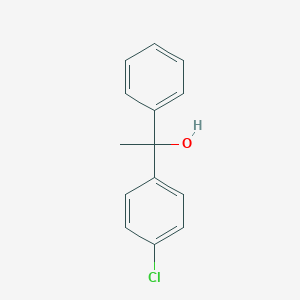

1-(4-Chlorophenyl)-1-phenylethanol

描述

Significance of Arylethanols in Contemporary Chemical Research

Arylethanols, a class of organic compounds characterized by a hydroxyl group attached to an ethyl chain which is also bonded to an aromatic ring, are of considerable importance in modern chemical research. They serve as crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. kfupm.edu.sakaust.edu.sa

The value of arylethanols is particularly pronounced in the pharmaceutical industry. For instance, optically active 2-halo-1-arylethanols are essential precursors for various drugs. acs.org The stereochemistry of these molecules is often critical to their biological activity, making the development of enantioselective synthetic methods a key area of research. kaust.edu.saacs.org Enzymes, such as ketoreductases and lipases, are frequently employed to achieve the desired enantiopurity in these compounds. researchgate.netnih.gov

Furthermore, the structural motifs of arylethanols are found in numerous biologically active compounds. Research into their interactions with biological targets, such as enzymes and receptors, provides valuable insights for drug design and development. acs.org The study of arylethanols, therefore, spans from fundamental synthetic methodology to applied medicinal chemistry.

Overview of Key Research Trajectories for 1-(4-Chlorophenyl)-1-phenylethanol

Research concerning this compound is multifaceted, with several key areas of investigation.

A primary focus is its synthesis . The development of efficient and stereoselective synthetic routes is a significant research goal. Common methods involve the Grignard reaction, for example, between a phenylmagnesium halide and 4-chloroacetophenone, or the reaction of 4-chlorobenzaldehyde (B46862) with a suitable organometallic reagent followed by reduction. ontosight.ai

Another critical research trajectory is its application as a precursor in the synthesis of pharmaceuticals . Notably, it is an intermediate in the production of the antihistamine drug clemastine. ontosight.aisigmaaldrich.com This has led to its inclusion as a reference standard in pharmacopoeias like the British Pharmacopoeia. sigmaaldrich.com

The compound and its derivatives are also studied for their potential biological activities . Research has explored their utility as antifungal agents, with some derivatives showing potent inhibitory activity against various fungal strains. researchgate.net The presence of the 4-chlorophenyl group is often a key feature in modulating the biological efficacy of these molecules. researchgate.net

| Research Trajectory | Description | Key Findings/Applications |

|---|---|---|

| Synthetic Methodology | Development of efficient and stereoselective routes to produce this compound. | Commonly synthesized via Grignard reactions. ontosight.ai |

| Pharmaceutical Intermediate | Use as a starting material or key intermediate in the synthesis of active pharmaceutical ingredients (APIs). | Serves as a precursor to the antihistamine clemastine. ontosight.aisigmaaldrich.com |

| Biological Activity Studies | Investigation of the intrinsic biological effects of the compound and its derivatives. | Derivatives have shown potential as antifungal agents. researchgate.net |

Contextualization within Halogenated Organic Compounds Research Paradigms

This compound is a member of the broader class of halogenated organic compounds (HOCs). These are organic compounds containing at least one halogen atom. nih.gov Research into HOCs is a vast and important field due to their widespread use and environmental presence. nih.govnih.gov

HOCs are utilized in a multitude of applications, including as pesticides, plastics, and pharmaceuticals. nih.gov Their chemical stability, often conferred by the presence of halogen atoms, can also lead to persistence in the environment, which is a significant area of research. nih.govresearchgate.net

The study of halogenated compounds like this compound contributes to a deeper understanding of how halogenation affects the physical, chemical, and biological properties of organic molecules. For instance, the introduction of a chlorine atom can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. cymitquimica.com

Research in this area also extends to the atmospheric chemistry of HOCs and their environmental impact. worldscientific.com While much of this research focuses on volatile and persistent organic pollutants, the fundamental principles of how halogen atoms influence molecular behavior are broadly applicable across the field.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-chlorophenyl)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-14(16,11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJLXHJZQCHSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557173 | |

| Record name | 1-(4-Chlorophenyl)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59767-24-7 | |

| Record name | 1-(4-Chlorophenyl)-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59767-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-1-phenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059767247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-CHLOROPHENYL)-1-PHENYLETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6149LO684B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 1 4 Chlorophenyl 1 Phenylethanol

Chemical Synthesis Pathways to 1-(4-Chlorophenyl)-1-phenylethanol

Traditional chemical synthesis provides reliable and well-established routes to this compound, primarily through the reduction of ketone precursors and Grignard reactions.

Reduction of Ketone Precursors to this compound

A principal method for synthesizing this compound involves the reduction of the corresponding ketone precursor, 4-chloro-benzophenone. This transformation can be accomplished using various reducing agents. For instance, the photochemical reduction of substituted benzophenones, such as 4-chloro-4'-methylbenzophenone, has been investigated, although the formation of the desired pinacol (B44631) product was not observed in one study. oregonstate.edu Another approach involves the use of sodium borohydride (B1222165) in the presence of catalysts like nickel(II) chloride for the conjugate reduction of enones, a reaction type that can be adapted for ketone reductions. thieme-connect.de

The choice of reducing agent and reaction conditions is crucial for achieving high yields and purity. For example, transfer hydrogenation reactions driven by electrogenerated bases have been used to produce 1-(4-chlorophenyl)ethanol (B1581629) from 4'-chloroacetophenone (B41964), yielding the product as a light yellow oil. mdpi.com While not directly synthesizing the title compound, this illustrates a relevant reduction technique.

Grignard Reaction-Based Approaches in this compound Synthesis

Grignard reactions are a cornerstone of carbon-carbon bond formation and are widely employed in the synthesis of tertiary alcohols like this compound. missouri.educhemie-brunschwig.ch This method typically involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable ketone. missouri.edu In this specific synthesis, 4-chloroacetophenone is treated with phenylmagnesium bromide to yield the target alcohol. chegg.com

The Grignard reagent is usually prepared by reacting an aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). missouri.eduaskfilo.com The subsequent addition of the ketone to the Grignard reagent, followed by an acidic workup, furnishes the desired tertiary alcohol. missouri.edu The versatility of the Grignard reaction allows for the use of various substituted aryl Grignard reagents and ketone starting materials, making it a highly adaptable synthetic route. rsc.org For instance, p-tolylmagnesium halides have been reacted with acetic anhydride (B1165640) to produce 4-methylacetophenone, demonstrating the formation of ketones that can serve as precursors in subsequent Grignard reactions. google.com

Utilization of 1-(4-Chlorophenyl)-1-phenylacetone (B1587858) as a Synthetic Intermediate

Another synthetic pathway to this compound involves the use of 1-(4-chlorophenyl)-1-phenylacetone as an intermediate. The ketone group in this compound can be reduced to form the corresponding alcohol, this compound. This reduction provides a direct route to the target molecule from a more complex ketone precursor.

Biocatalytic Approaches for the Production of this compound and its Analogues

In recent years, biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis. bohrium.com Enzymes, particularly alcohol dehydrogenases, offer high enantioselectivity and operate under mild reaction conditions, making them ideal for the synthesis of chiral alcohols. magtech.com.cnnih.gov

Enantioselective Bioreduction of Prochiral Ketones to Chiral Alcohols

The asymmetric bioreduction of prochiral ketones is a highly effective method for producing enantiomerically pure alcohols. magtech.com.cnnih.gov This approach utilizes whole microbial cells or isolated enzymes to catalyze the reduction of a ketone, leading to the formation of a single enantiomer of the corresponding alcohol. nih.gov Various microorganisms and plants have been screened for their ability to reduce different prochiral ketones with high yield and stereoselectivity. nih.gov

For instance, the bioreduction of 4'-haloacetophenones, including 4'-chloroacetophenone, has been successfully demonstrated using plant tissues, yielding the corresponding chiral alcohols with high enantiomeric excess. biomedpharmajournal.org Specifically, the reduction of 4'-chloroacetophenone to (S)-1-(4'-chlorophenyl)ethanol has been achieved with high yield and stereoselectivity using Rhodotorula glutinis. nih.gov Similarly, Candida tropicalis has been used for the bioreduction of substituted acetophenones, producing (S)-1-(4-chlorophenyl)ethanol. scielo.br These examples highlight the potential of biocatalysis in producing specific stereoisomers of this compound and related compounds.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Rhodotorula glutinis | 4'-chloroacetophenone | (S)-1-(4'-chlorophenyl)ethanol | >96% | 94% | nih.gov |

| Cynara scolumus L. | 4'-chloroacetophenone | 1-(4'-chlorophenyl)ethanol | 71.4-89.0% | 29-36% | biomedpharmajournal.org |

| Candida tropicalis CE017 | 4'-chloroacetophenone | (S)-1-(4-chlorophenyl)ethanol | 97% | 62% | scielo.br |

| Galactomyces candidus GZ1 | 4'-chloroacetophenone | (R,S)-1-(4'-chlorophenyl)ethanol | Not specified | Not specified | conicet.gov.ar |

Application of Alcohol Dehydrogenases in Stereoselective Synthesis

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. mdpi.comresearchgate.net They are particularly valuable in organic synthesis for their ability to perform highly enantioselective reductions of prochiral ketones. mdpi.comnih.gov These enzymes often require a cofactor, such as NADH or NADPH, which provides the hydride for the reduction. tandfonline.com

The stereochemical outcome of the reduction is determined by the specific ADH used, as different enzymes exhibit distinct stereopreferences. nih.gov For example, ADHs from Lactobacillus species have been identified that produce (R)-alcohols, while many other ADHs yield (S)-alcohols. nih.gov This complementarity is crucial for accessing both enantiomers of a chiral alcohol. The (S)-1-phenylethanol dehydrogenase from the denitrifying bacterium Aromatoleum aromaticum has been shown to catalyze the NADH-dependent enantioselective reduction of acetophenone (B1666503) to (S)-1-phenylethanol. nih.gov While this specific enzyme was not tested on 4-chloroacetophenone, it demonstrates the principle of using specific ADHs for stereoselective synthesis. The engineering of ADHs can further broaden their substrate scope and improve their catalytic efficiency for the synthesis of a wide range of chiral alcohols. acs.org

| Enzyme | Source | Substrate | Product | Stereoselectivity | Reference |

| Alcohol Dehydrogenase | Rhodococcus ruber | Aryl-substituted sec-alcohols and ketones | Chiral alcohols | High preference for (S)-enantiomer | researchgate.net |

| (S)-1-phenylethanol dehydrogenase | Aromatoleum aromaticum | Acetophenone | (S)-1-phenylethanol | Enantioselective | nih.gov |

| Alcohol Dehydrogenase | Lactobacillus species | Ketones and ketoesters | (R)-alcohols | (R)-specific | nih.gov |

Advanced Synthetic Techniques Relevant to this compound

While traditional methods provide effective routes to this compound, the field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable catalytic systems. Advanced techniques, particularly those employing transition metal catalysts, offer novel strategies for the formation of key bonds in complex molecules.

Rhodium-Catalyzed Arylation in the Context of this compound Derivatives

Rhodium-catalyzed reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing derivatives of this compound, rhodium-catalyzed arylation reactions are of particular interest. These methods can be conceptually applied to create the core structure of the target molecule or its analogues with high degrees of selectivity.

One of the prominent rhodium-catalyzed reactions is the asymmetric addition of arylboronic acids to carbonyl compounds and their imine counterparts. This approach is highly valuable for the enantioselective synthesis of chiral alcohols and amines, which are crucial building blocks in medicinal chemistry. For instance, research has demonstrated the use of rhodium catalysts with chiral ligands for the highly enantioselective arylation of N-sulfonylarylaldimines with arylboronic acids. This transformation leads to the formation of enantiomerically enriched α-branched amines, a class of compounds structurally related to this compound. The underlying principle involves the addition of an aryl group to a C=N double bond, a process that shares mechanistic similarities with the addition to a C=O double bond.

A hypothetical application of this methodology to a precursor of this compound would involve the rhodium-catalyzed addition of a phenylboronic acid to a ketimine derived from 4-chloroacetophenone. Subsequent hydrolysis of the resulting amine would yield the target alcohol. The key advantage of such a strategy would be the potential to control the stereochemistry at the quaternary carbon center, an often-challenging synthetic task.

The table below summarizes representative findings from the literature on rhodium-catalyzed asymmetric arylations of imines, which highlight the potential of this methodology for creating chiral centers analogous to that in this compound.

| Catalyst System | Substrate Scope | Enantiomeric Excess (ee) | Reference |

| Rhodium/Bis(phosphoramidite) | Aliphatic N-sulfonyl aldimines and arylboronic acids | Up to 99% | researchgate.net |

| Rhodium(I)/N-Me-BIPAM | N-Sulfonylarylaldimines and arylboronic acids | High | researchgate.net |

Furthermore, rhodium-catalyzed transfer hydrogenation represents another advanced technique with relevance to the synthesis of this compound. This method is employed for the reduction of ketones and imines to the corresponding alcohols and amines. The transfer hydrogenation of a ketone precursor, such as 4-chloroacetophenone, using a chiral rhodium catalyst and a suitable hydrogen donor, could provide an enantioselective route to the target alcohol. Research in this area has led to the development of highly efficient rhodium complexes for the transfer hydrogenation of various carbonyl compounds. liverpool.ac.uk

While direct rhodium-catalyzed arylation to form this compound is not extensively documented, the principles established in related transformations offer a clear conceptual framework for future synthetic strategies. The continuous development of novel rhodium catalysts and methodologies holds promise for more direct and stereoselective syntheses of this important chemical compound and its derivatives.

Stereochemical Aspects and Enantioselective Synthesis of 1 4 Chlorophenyl 1 Phenylethanol

Chiral Center Analysis and Stereoisomerism of 1-(4-Chlorophenyl)-1-phenylethanol.ontosight.ai

This compound possesses a single chiral center at the carbon atom bonded to the hydroxyl group, the phenyl group, the 4-chlorophenyl group, and a methyl group. ontosight.aiuni.lu Due to this chiral center, the compound exists as a pair of enantiomers, designated as (R)-1-(4-Chlorophenyl)-1-phenylethanol and (S)-1-(4-Chlorophenyl)-1-phenylethanol. ontosight.ai These stereoisomers are non-superimposable mirror images of each other and exhibit identical physical properties such as melting point and boiling point, but they rotate plane-polarized light in opposite directions. The presence of the chloro substituent on the phenyl ring influences the compound's electronic properties and can affect its interaction with other chiral molecules and biological systems. ontosight.ai

Strategies for Asymmetric Synthesis of Enantiopure this compound.nih.govacs.org

The synthesis of enantiomerically pure or enriched this compound is of significant interest, particularly for applications in pharmaceuticals. nih.govnih.gov Strategies to achieve this include asymmetric reduction of the prochiral ketone precursor, 4'-chloroacetophenone (B41964), and the resolution of the racemic mixture. nih.gov

Enzymatic and Microbial Asymmetric Reductions.nih.govnih.govresearchgate.net

Biocatalytic methods, employing either whole microbial cells or isolated enzymes, are powerful tools for the enantioselective reduction of ketones. nih.gov Various microorganisms and plant tissues have been shown to reduce 4'-chloroacetophenone to the corresponding chiral alcohol with varying degrees of enantioselectivity and yield. nih.govsemanticscholar.org

Plant tissues from species such as Daucus carota (carrot), Malus pumila (apple), and others have been successfully used to catalyze the asymmetric reduction of 4'-chloroacetophenone, yielding the chiral alcohol with high enantiomeric excess (e.e.). nih.gov For instance, reductions using certain plant tissues have achieved up to 98% e.e. and 80% chemical yield. nih.gov The presence of the halogen on the phenyl ring can enhance enantioselectivity compared to the reduction of unsubstituted acetophenone (B1666503). semanticscholar.org

Microbial systems, including yeast and bacteria, are also widely employed. For example, Geotrichum candidum has been used for the stereoselective reduction of related ketones, achieving high optical purity. researchgate.net The yeast Galactomyces candidus GZ1 has demonstrated the ability to efficiently resolve racemic mixtures of substituted 1-phenylethanols, including the 4'-chloro derivative, to the corresponding (R)-alcohols with high conversion and satisfactory optical purities. conicet.gov.ar Similarly, alcohol dehydrogenases (ADHs) from various microorganisms are utilized for the asymmetric reduction of prochiral ketones. nih.gov The secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) and its mutants have been investigated for the reduction of 2-haloacetophenones, demonstrating the production of both (R) and (S) enantiomers with high enantioselectivity depending on the specific mutant and substrate. nih.govacs.orgkaust.edu.sa

Table 1: Examples of Enzymatic and Microbial Asymmetric Reductions

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield/Conversion | Reference |

| Favorable Plant Tissue | 4'-Chloroacetophenone | (R) or (S) | ~98% | ~80% | nih.gov |

| Cynara scolumus L. | 4'-Haloacetophenones | (R) or (S) | 71.4-96.5% | 29-36% | semanticscholar.org |

| Geotrichum candidum | 2-chloro-1-(m-chlorophenyl)ethanone | (R)-2-chloro-1-(m-chlorophenyl)ethanol | 98% | 94% | researchgate.net |

| Galactomyces candidus GZ1 | (R,S)-1-(4´-Chlorophenyl)ethanol | (R)-1-(4´-Chlorophenyl)ethanol | Satisfactory | 60-98% Conversion | conicet.gov.ar |

| I86A TeSADH mutant | 2-chloro-4′-chloroacetophenone | (R)-2-chloro-1-(4′-chlorophenyl)-1-ethanol | >99% | Moderate Conversion | nih.gov |

| ΔP84/A85G TeSADH mutant | 2-chloro-4′-chloroacetophenone | (S)-2-chloro-1-(4′-chlorophenyl)-1-ethanol | High | Low Conversion | nih.gov |

Diastereomeric Adduct Formation and Resolution.rsc.orgnih.gov

A classical chemical approach to separate enantiomers involves their reaction with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, and can be separated by methods like fractional crystallization. nih.gov After separation, the chiral resolving agent can be removed to yield the individual enantiomers of the original compound.

For instance, racemic 2-amino-1-(4-chlorophenyl)ethanol has been resolved using D-tartaric acid. googleapis.comgoogle.com The formation of diastereomeric salts allows for their separation. Similarly, chiral acids like (R)-(-)-acetoxyphenylacetic acid can be used to form diastereomeric esters with racemic alcohols. nih.gov The resulting diastereomers can often be distinguished and quantified by NMR spectroscopy. nih.gov While direct examples for this compound are not extensively detailed in the provided context, the principle applies to related chiral alcohols and amines. rsc.orgnih.gov The resolution of racemic 1-(4-chlorophenyl)ethylamine, a structurally related amine, has been achieved through the formation of diastereomeric tetrachlorocobaltate salts, which form a conglomerate of crystals of the individual enantiomers. rsc.org

Optical Resolution Techniques for Racemic this compound and Related Derivatives.conicet.gov.artandfonline.com

Beyond diastereomeric salt formation, kinetic resolution is a widely used technique for separating enantiomers. tandfonline.com This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. rsc.org

Enzymatic kinetic resolution is a common application of this principle. rsc.org For example, immobilized proteins from green pea, soybean, and buckwheat have been used for the kinetic resolution of racemic 1-(4-substituted phenyl)ethanols, including 1-(4-chlorophenyl)ethanol (B1581629). tandfonline.com This is achieved by the stereoselective oxidation of one enantiomer to the corresponding ketone, leaving the other enantiomer as an optically active alcohol. tandfonline.com

Microbial systems can also perform kinetic resolutions. Galactomyces candidus GZ1, for instance, can resolve racemic mixtures of substituted 1-phenylethanols through a dynamic kinetic resolution process, which involves the stereoinversion of one enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. conicet.gov.ar This process involves the oxidation of the (S)-enantiomer to the ketone, which is then reduced to the (R)-enantiomer. conicet.gov.ar

Influence of Stereochemistry on Biological Activity and Pharmaceutical Research.a2bchem.comnih.gov

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is crucial for its biological activity. nih.gov Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. a2bchem.com

The enantiopure form of a compound is often more desirable in pharmaceutical applications to enhance efficacy and minimize potential side effects associated with the other enantiomer. a2bchem.com For example, derivatives of this compound are of interest for their potential antihistaminic properties, and the stereochemistry of these derivatives can greatly influence their interaction with histamine (B1213489) receptors. ontosight.ai The synthesis of enantiopure 2-halo-1-arylethanols, which are structurally related to this compound, is important as they are key precursors for various pharmaceuticals, including treatments for fungal infections and receptor antagonists. nih.govacs.orgkaust.edu.sa The specific stereoisomer often determines the therapeutic efficacy. For instance, in novel oleandomycin (B1677203) derivatives, a change in stereochemistry at certain positions was shown to have a major impact on both antibacterial and anti-inflammatory activity. nih.gov Similarly, the antiproliferative activity of novel purine (B94841) derivatives, some containing a 2-azido-2-(4-chlorophenyl)ethanol moiety, is dependent on their stereochemistry. nih.gov

Derivatization and Analog Development of 1 4 Chlorophenyl 1 Phenylethanol

Chemical Modifications of the Hydroxyl Functionality

The tertiary hydroxyl group in 1-(4-chlorophenyl)-1-phenylethanol is a key site for derivatization, allowing for the formation of esters and ethers. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

Esterification: The hydroxyl group can be converted to an ester through reaction with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). For instance, lipase-mediated esterifications have been employed for the synthesis of ester derivatives of structurally related compounds, indicating the feasibility of enzymatic methods for producing chiral esters from this compound. researchgate.net

Etherification: The formation of ethers from this compound can be achieved under various catalytic conditions. A notable example is the iron-catalyzed etherification. When 1-(4-chlorophenyl)ethanol (B1581629) is reacted with methanol (B129727) in the presence of iron(III) triflate (Fe(OTf)₃) as a catalyst, the corresponding unsymmetrical ether is formed in high yield. acs.org This method provides a direct route to ether derivatives, which are valuable for further functionalization or as final target compounds.

Table 1: Examples of Hydroxyl Group Modifications

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Etherification | Methanol, Fe(OTf)₃ | Unsymmetrical ether | acs.org |

| Esterification | Lipase, Carboxylic Acid | Chiral Ester | researchgate.net |

Functionalization of Aromatic Rings in this compound

The two aromatic rings of this compound, the phenyl and the 4-chlorophenyl moieties, present opportunities for functionalization through electrophilic and nucleophilic aromatic substitution reactions. These modifications can introduce a wide range of substituents, leading to new analogs with diverse electronic and steric properties.

Nucleophilic Substitution Reactions on the Chlorophenyl Moiety

The chlorine atom on the phenyl ring is a potential site for nucleophilic aromatic substitution (SNA_r). However, such reactions on unactivated aryl chlorides are typically challenging and require harsh conditions. The reactivity of the chlorophenyl ring in this compound towards nucleophilic substitution is generally low due to the electron-donating character of the alkyl substituent and the absence of strong electron-withdrawing groups on the ring. libretexts.org

For a nucleophilic aromatic substitution to proceed efficiently, the aromatic ring usually needs to be "activated" by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.org In the case of this compound, the introduction of such activating groups would be a prerequisite for successful nucleophilic substitution of the chlorine atom. The mechanism for such a reaction would likely proceed through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Design and Synthesis of Novel this compound Derivatives for Targeted Research

The core structure of this compound has been utilized as a scaffold for the design and synthesis of novel derivatives with potential biological activities. By incorporating various heterocyclic and functional moieties, researchers have developed new compounds for targeted research, particularly in the fields of antifungal and anticancer drug discovery.

Imidazol-based Esters and Analogs of this compound

A significant area of research has been the synthesis of imidazole-containing derivatives of this compound, particularly esters and related analogs, which have shown promising antifungal activity. researchgate.netresearchgate.net Azole antifungals are known to inhibit the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. researchgate.net

Researchers have reported the design, synthesis, and biological evaluation of a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters. researchgate.net Many of these derivatives exhibited potent inhibition of fungal growth at low concentrations. For example, some of the synthesized ester derivatives showed significant activity against Candida albicans, including strains resistant to existing antifungal agents. researchgate.net The synthesis of these compounds often involves the reaction of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone with various reagents to introduce the ester functionality. researchgate.netacs.org

Table 2: Antifungal Activity of an Imidazole-based Ester Derivative

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Imidazole (B134444) ester derivative 15 | Candida albicans | 0.125 | researchgate.net |

| Imidazole ester derivative 19 | Resistant C. glabrata | 0.25 | researchgate.net |

Pyrazole-Containing Analogues Incorporating this compound Structural Motifs

The pyrazole (B372694) nucleus is another important heterocyclic scaffold that has been incorporated into derivatives based on the 1-(4-chlorophenyl) structural motif. These compounds have been investigated for their potential as anticancer agents.

One study detailed the synthesis of a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.gov These compounds were synthesized through a three-component reaction involving an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile, catalyzed by DABCO in ethanol (B145695). nih.gov The resulting pyrano[2,3-c]pyrazole derivatives were evaluated for their ability to inhibit kinases and for their anticancer activity against glioblastoma cells. nih.gov

Another relevant series of compounds are the 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs. nih.gov These and their derived ring systems, such as 1,2,4-triazolin-3-thiones and 1,3,4-thiadiazoles, have been synthesized and screened for their antitumor activity. Several of these compounds exhibited a broad spectrum of antitumor activity against various cancer cell lines. nih.gov

Table 3: Examples of Pyrazole-Containing Analogues

| Compound Type | Synthetic Precursor | Potential Application | Reference |

|---|---|---|---|

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Anti-glioma | nih.gov |

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs | - | Antitumor | nih.gov |

Amide and Carbamate (B1207046) Derivatives of this compound for Bioactive Compound Development

Amide and carbamate functionalities have also been introduced into derivatives of this compound to explore their potential as bioactive compounds. These functional groups can participate in hydrogen bonding and other interactions with biological targets, making them attractive for drug design.

The synthesis of amide derivatives can be achieved by reacting an appropriate amine with a carboxylic acid derivative of the this compound scaffold. sphinxsai.comresearchgate.net These derivatives have been explored for a wide range of biological activities, including antimicrobial and anticancer properties. sphinxsai.comsioc-journal.cn

Carbamate derivatives, which can be considered as hybrids of esters and amides, have also been synthesized and evaluated. Carbamates are known for their chemical stability and ability to be delivered into cells. mdpi.com Research on 1-phenyl-2-(imidazole-1-yl)ethyl carbamate scaffolds has shown potent antifungal activity, suggesting that similar derivatives of this compound could also be of interest. researchgate.net The synthesis of carbamates can be achieved through various methods, including the reaction of an alcohol with an isocyanate. eurestop.eu

Development of Analogs with Enhanced Pharmacological Properties

The structural framework of this compound has served as a versatile scaffold for the development of new analogs with enhanced and, in some cases, entirely novel pharmacological activities. Research efforts have primarily focused on modifications of the ethanol backbone and the aromatic rings to explore the structure-activity relationships (SAR) and to optimize the therapeutic potential of the parent compound. A significant area of investigation has been the development of derivatives with potent antifungal properties.

Systematic studies involving the synthesis and in vitro evaluation of a series of aromatic derivatives have shed light on the key structural features required for antifungal activity. One such study prepared twenty-two analogs with variations in the side chain and the position of the chlorine atom on the phenyl ring, testing their efficacy against the phytopathogenic fungi Botrytis cinerea and Colletotrichum gloeosporioides. core.ac.uk The findings from this research underscored the critical role of the benzyl (B1604629) hydroxyl group in the inhibitory mechanism of these compounds. core.ac.uk

Notably, the enantiomers of 1-(4'-chlorophenyl)-2-phenylethanol, specifically the S and R forms, demonstrated the highest level of growth inhibition against both fungal strains. core.ac.uk This highlights the importance of stereochemistry in the biological activity of these analogs. Further exploration into related structures, such as cyclopropyl (B3062369) and propanol (B110389) derivatives, has revealed a range of antifungal efficacy. For instance, while (S)-4'-chlorophenyl cyclopropyl methanol showed weak activity, the corresponding ketone and racemic alcohol displayed significant inhibition of C. gloeosporioides. core.ac.uk

Another successful approach has been the introduction of an imidazolyl moiety, a common feature in many clinically used antifungal agents. A series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters were synthesized and evaluated for their antifungal activity. researchgate.netresearchgate.net Several of these derivatives exhibited potent, broad-spectrum antifungal effects, with some compounds demonstrating significant activity against clinically resistant strains like Candida glabrata. researchgate.net The antifungal activity of this class of compounds was also found to be enantioselective. researchgate.net

The following table summarizes the pharmacological data for a selection of this compound analogs, focusing on their antifungal properties.

Table 1: Antifungal Activity of this compound Analogs

| Compound/Analog | Target Organism(s) | Pharmacological Finding | Reference(s) |

| (S)-1-(4'-chlorophenyl)-2-phenylethanol | Botrytis cinerea, Colletotrichum gloeosporioides | Exhibited maximum inhibition of fungal growth. | core.ac.uk |

| (R)-1-(4'-chlorophenyl)-2-phenylethanol | Botrytis cinerea, Colletotrichum gloeosporioides | Exhibited maximum inhibition of fungal growth. | core.ac.uk |

| 4'-chlorophenyl cyclopropyl ketone | Colletotrichum gloeosporioides | 86% inhibition at 150 µg/mL after 5 days. | core.ac.uk |

| Racemic 4'-chlorophenyl cyclopropyl methanol | Colletotrichum gloeosporioides | 80% inhibition at 150 µg/mL after 5 days. | core.ac.uk |

| (S)-4'-chlorophenyl cyclopropyl methanol | Colletotrichum gloeosporioides | Exhibited weak antifungal activity. | core.ac.uk |

| Chlorophenyl propanols (general) | Botrytis cinerea | Displayed high antifungal activity. | core.ac.uk |

| 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters | Candida albicans, Candida glabrata | Showed strong inhibitory activities; some compounds were potent against resistant C. glabrata. | researchgate.netresearchgate.net |

| Ester derivative (Compound 15) | Candida albicans | Minimal Inhibitory Concentration (MIC) of 0.125 µg/mL. | researchgate.netresearchgate.net |

| Ester derivative (Compound 19) | Resistant C. glabrata | Potent activity with a Minimal Inhibitory Concentration (MIC) of 0.25 µg/mL. | researchgate.net |

These findings collectively demonstrate that the derivatization of this compound is a fruitful strategy for the development of new therapeutic agents, particularly in the realm of antifungal research. The structure-activity relationship studies provide a rational basis for the design of future analogs with further optimized pharmacological profiles.

Advanced Spectroscopic and Analytical Characterization for Research on 1 4 Chlorophenyl 1 Phenylethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(4-Chlorophenyl)-1-phenylethanol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity of atoms, and the chemical environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the different types of protons and their neighboring environments. For this compound, the spectrum typically exhibits distinct signals for the methyl protons, the hydroxyl proton, and the aromatic protons of the phenyl and 4-chlorophenyl rings. The integration of these signals confirms the relative number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent protons. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include the carbon of the methyl group, the quaternary carbon bonded to the hydroxyl group, and the various aromatic carbons. The chemical shifts of the carbons in the 4-chlorophenyl ring are influenced by the electronegative chlorine atom.

The combined data from ¹H and ¹³C NMR allows for a complete assignment of the molecule's structure. Furthermore, NMR is a powerful method for assessing the purity of a sample. The presence of unexpected signals can indicate impurities, such as residual starting materials or byproducts from a synthesis.

Table 1: Representative NMR Data for this compound Analogs Note: Exact chemical shifts (δ) can vary based on the solvent and experimental conditions. Data for analogous structures are presented for illustrative purposes.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Methyl (CH₃) | ~1.5 | Doublet |

| Hydroxyl (OH) | Variable (e.g., ~1.9) | Singlet | |

| Phenyl (C₆H₅) | ~7.2-7.4 | Multiplet | |

| 4-Chlorophenyl (C₆H₄Cl) | ~7.2-7.3 | Multiplet | |

| ¹³C | Methyl (CH₃) | ~25 | - |

| Quaternary (C-OH) | ~70 | - | |

| Aromatic (C₆H₅, C₆H₄Cl) | ~125-148 | - |

Mass Spectrometry (MS) Applications for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining structural insights through its fragmentation patterns. The nominal molecular weight of this compound (C₁₄H₁₃ClO) is approximately 232.70 g/mol . nih.gov

Upon ionization, typically through electron impact (EI), the molecule forms a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic M⁺• and [M+2]⁺• isotopic pattern, which is a definitive indicator of a chlorine-containing compound.

The molecular ion can then undergo fragmentation, breaking into smaller, charged species. The analysis of these fragments provides a fingerprint of the molecule's structure. libretexts.org For tertiary benzylic alcohols like this compound, common fragmentation pathways include:

Alpha-cleavage: Loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized oxonium ion.

Dehydration: Loss of a water molecule (H₂O).

Cleavage of Aryl Groups: Fission of the bonds connecting the phenyl or chlorophenyl groups to the tertiary carbon.

The resulting fragmentation pattern is unique to the compound and serves as a powerful tool for its identification, for example in complex mixtures analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 232/234 | [C₁₄H₁₃ClO]⁺• | Molecular Ion (M⁺•) with Cl isotope pattern |

| 217/219 | [M - CH₃]⁺ | Loss of a methyl group |

| 107 | [C₇H₇O]⁺ | Fragment containing the phenyl and hydroxylated carbon researchgate.net |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules and is highly effective for identifying the functional groups present in this compound. The IR spectrum provides direct evidence for the key structural components. msu.edu

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. vscht.cz

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) are found just below 3000 cm⁻¹. libretexts.org

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region. vscht.cz

C-O Stretch: A strong band corresponding to the C-O stretching of the tertiary alcohol is expected in the 1050-1260 cm⁻¹ range. vscht.cz

C-Cl Stretch: The C-Cl bond stretch typically results in a strong absorption in the fingerprint region, between 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. libretexts.org The presence of two aromatic rings (phenyl and 4-chlorophenyl) in this compound results in strong UV absorption. The primary electronic transitions observed are π → π* transitions associated with the conjugated π-systems of the benzene (B151609) rings. youtube.com The substitution of a chlorine atom on one of the rings can cause a slight shift (bathochromic or hypsochromic) in the absorption maxima (λ_max) compared to an unsubstituted analogue.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess and Optical Purity Determination

This compound possesses a chiral center at the tertiary carbon, meaning it can exist as a pair of non-superimposable mirror images called enantiomers: (R)-1-(4-Chlorophenyl)-1-phenylethanol and (S)-1-(4-Chlorophenyl)-1-phenylethanol. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for separating these enantiomers and determining the enantiomeric excess (ee) or optical purity of a sample. heraldopenaccess.usphenomenex.com

The separation is achieved using a chiral stationary phase (CSP). bgb-analytik.com The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with varying stabilities. This difference in interaction strength leads to different retention times for the (R) and (S) enantiomers, allowing them to be resolved into two separate peaks in the chromatogram. bgb-analytik.com

By integrating the areas of the two peaks, the relative amounts of each enantiomer can be calculated, and the enantiomeric excess can be determined using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| × 100

This analysis is critical in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. rsc.org

Resonant Photoionization Spectroscopy for Conformational Landscape Analysis of Arylethanol Systems

Advanced techniques like resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy are powerful methods for investigating the conformational landscape of flexible molecules like arylethanols in the gas phase. nih.gov These methods provide detailed information on how the different parts of the molecule are oriented relative to each other.

For arylethanols, a key conformational feature is the potential for an intramolecular hydrogen bond between the hydroxyl group and the π-electron system of the aromatic ring. nih.gov In the case of this compound, multiple conformations (rotamers) can exist due to rotation around the C-C and C-O single bonds.

Resonant photoionization spectroscopy can distinguish between these different conformers, as each will have a unique electronic and vibrational spectrum. By analyzing these spectra, researchers can identify the specific conformations present in a sample and study how the structure changes upon electronic excitation or ionization. nih.gov For example, studies on the related molecule 2-phenylethanol (B73330) have shown that the hydrogen bond stabilizing certain neutral conformers can break upon ionization. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination of this compound and its Complexes

For molecules that are liquids or difficult to crystallize on their own, co-crystallization with a "crystallization chaperone" or host molecule can be employed. researchgate.net These hosts form crystalline inclusion complexes with the target molecule, allowing its structure to be determined by X-ray diffraction. researchgate.net

The resulting crystal structure would reveal the specific packing arrangement of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or π-stacking between the aromatic rings. researchgate.net This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Gas Chromatography (GC) for Quantitative Analysis of Reaction Conversions and Yields

Gas Chromatography (GC) is a robust and widely used technique for the separation and quantitative analysis of volatile compounds like this compound. epa.gov In the context of chemical synthesis, GC is essential for monitoring reaction progress, determining the conversion of starting materials, and calculating the yield of the product.

A small aliquot of the reaction mixture is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column. When coupled with a detector like a Flame Ionization Detector (FID), the area of the peak corresponding to this compound is proportional to its concentration. epa.gov By using an internal standard, the exact quantity of the product can be determined.

Furthermore, chiral GC columns can be used to simultaneously quantify the amounts of both the (R) and (S) enantiomers, allowing for the determination of both chemical yield and enantiomeric excess in a single analysis. wiley-vch.de

Computational Chemistry and Theoretical Modeling of 1 4 Chlorophenyl 1 Phenylethanol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and electronic properties of molecules. For 1-(4-Chlorophenyl)-1-phenylethanol, DFT calculations can provide a detailed understanding of its three-dimensional structure and the distribution of electrons within the molecule.

Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-O | 1.43 Å |

| C-C (phenyl) | 1.39 Å | |

| C-Cl | 1.74 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-C-C (phenyl) | 120.0° |

DFT calculations are instrumental in predicting the reactivity of a molecule by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich phenyl ring, while the LUMO may be distributed over the chlorophenyl ring. The energy difference between these orbitals would provide insights into its kinetic stability and reactivity toward electrophiles and nucleophiles.

Furthermore, computational methods can be used to model reaction pathways, such as the oxidation of benzylic alcohols acs.orgccspublishing.org.cn. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be determined.

Illustrative Electronic Properties of this compound from DFT Calculations

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

The electron density distribution reveals how electrons are shared between atoms in a molecule. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. MEP maps are valuable for identifying the electrophilic and nucleophilic sites of a molecule, where red indicates electron-rich regions (negative potential) and blue indicates electron-poor regions (positive potential) researchgate.netresearchgate.netwolfram.com.

For this compound, the MEP map would be expected to show a negative potential around the oxygen atom of the hydroxyl group and the chlorine atom, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating a site for nucleophilic interaction.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule (ligand) with a biological macromolecule, such as a protein.

While specific molecular docking studies for this compound were not found in the reviewed literature, this technique could be employed to investigate its potential interactions with various biological targets. The process involves preparing the 3D structures of both the ligand and the target protein and then using a docking algorithm to explore possible binding poses. The results are typically scored based on the predicted binding affinity.

The evaluation of binding modes involves analyzing the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the binding site of the protein. The binding affinity is a quantitative measure of the strength of this interaction, often expressed as a binding energy (e.g., in kcal/mol).

For this compound, docking studies could reveal key interactions that contribute to its binding with a hypothetical target. For instance, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the phenyl and chlorophenyl rings could engage in hydrophobic and π-π stacking interactions.

Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase X | -8.5 | Leu83, Val65 | Hydrophobic |

| Asp145 | Hydrogen Bond | ||

| Phe146 | π-π Stacking | ||

| Nuclear Receptor Y | -7.9 | Met345, Ile372 | Hydrophobic |

Quantum Chemical Calculations in Support of Spectroscopic Interpretation and Structure Assignment

Quantum chemical calculations, particularly DFT, are invaluable for interpreting and assigning experimental spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating theoretical spectra and comparing them with experimental data, the structure and vibrational modes of a molecule can be confirmed.

For instance, theoretical calculations at the D-B3LYP/6-31++G** level of theory have been successfully used to assist in the interpretation of resonant two-photon ionization (R2PI) spectra and in the assignment of the structures of (S)-1-(4-chlorophenyl)ethanol and its complexes bg.ac.rs. Similarly, DFT calculations have been employed to predict the vibrational frequencies of various organic molecules, which show good agreement with experimental IR spectra nih.gov. The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts, aiding in the assignment of complex NMR spectra researchgate.net.

Structure-Activity Relationship (SAR) Modeling Through Computational Approaches

Structure-Activity Relationship (SAR) modeling is a computational approach used to establish a relationship between the chemical structure of a compound and its biological activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties or molecular descriptors with activity.

While no specific SAR studies for this compound were identified, this methodology could be applied to a series of related benzhydrol derivatives to understand the structural requirements for a particular biological activity nih.gov. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent molecules.

Key steps in QSAR modeling include dataset preparation, calculation of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters), model development using statistical techniques like multiple linear regression or machine learning algorithms, and model validation. The resulting model can provide insights into which structural features are important for the desired activity.

Theoretical Investigations into Intermolecular Interactions and Conformational Dynamics of this compound

Computational chemistry and theoretical modeling serve as powerful tools to elucidate the nuanced conformational landscape and intermolecular interactions of this compound at an atomic level. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, theoretical investigations can be based on well-established principles and data from structurally analogous compounds such as benzhydrol derivatives and other substituted phenylethanols. Such studies typically employ methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to predict molecular geometry, interaction energies, and dynamic behavior.

The conformational dynamics of this compound are primarily dictated by the rotation of the phenyl and 4-chlorophenyl rings around their respective single bonds to the chiral tertiary carbon atom. These rotations are associated with specific energy barriers, leading to distinct, low-energy conformers. The key dihedral angles that define the molecule's conformation are C-C-C(phenyl)-C and C-C-C(chlorophenyl)-C. Potential energy surface (PES) scans, performed by systematically rotating these dihedral angles, can identify the most stable conformations.

Theoretical calculations for related diphenylmethyl systems suggest that the ground state structures typically adopt a propeller-like conformation to minimize steric hindrance between the two bulky aromatic rings. For this compound, it is anticipated that the most stable conformers would feature staggered arrangements of the phenyl and 4-chlorophenyl groups. The presence of the chlorine atom in the para position is not expected to introduce significant steric hindrance that would drastically alter the fundamental conformational preferences compared to unsubstituted 1,1-diphenylethanol, but it can influence the electronic properties and intermolecular interactions.

Intermolecular interactions are crucial for understanding the solid-state packing and solution-phase behavior of the molecule. Computational methods can quantify the strength and nature of these interactions. The primary intermolecular interactions expected for this compound include:

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, leading to the formation of strong O-H···O hydrogen bonds between molecules. This is often the dominant interaction in the solid state, leading to the formation of dimers or extended chains.

Halogen Bonding: The chlorine atom on the 4-chlorophenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms (like the oxygen of a hydroxyl group) on neighboring molecules. This type of interaction (C-Cl···O) is a recognized force in crystal engineering.

Molecular dynamics simulations can provide insights into the dynamic behavior of these interactions in a condensed phase or in solution, revealing how solvent molecules might mediate intermolecular associations and influence conformational equilibria.

Detailed Research Findings

In the absence of direct published research, hypothetical data from theoretical calculations are presented below to illustrate the expected findings from a computational study on this compound. These values are derived from typical results for similar aromatic alcohols and chloro-aromatic compounds.

Table 1: Calculated Rotational Barriers for Key Dihedral Angles

| Dihedral Angle | Method/Basis Set | Rotational Barrier (kcal/mol) |

| Phenyl Ring Rotation | DFT/B3LYP/6-311+G(d,p) | 4.5 - 6.0 |

| 4-Chlorophenyl Ring Rotation | DFT/B3LYP/6-311+G(d,p) | 4.8 - 6.5 |

This interactive table showcases the predicted energy barriers associated with the rotation of the aromatic rings. These barriers are crucial for understanding the rate of interconversion between different conformers at room temperature.

Table 2: Calculated Intermolecular Interaction Energies

| Interaction Type | Interacting Moiety | Method | Calculated Energy (kcal/mol) |

| Hydrogen Bond | O-H ··· O | DFT/SAPT | -5.0 to -7.5 |

| π-π Stacking | Phenyl ··· Phenyl | DFT/SAPT | -2.0 to -3.5 |

| π-π Stacking | Phenyl ··· 4-Chlorophenyl | DFT/SAPT | -2.2 to -3.8 |

| Halogen Bond | C-Cl ··· O | DFT/SAPT | -1.0 to -2.0 |

This interactive table summarizes the calculated energies for the primary non-covalent interactions that govern the assembly of this compound molecules. Symmetry-Adapted Perturbation Theory (SAPT) is a common method for decomposing interaction energies into physically meaningful components like electrostatics, exchange, induction, and dispersion.

These theoretical investigations, by providing a detailed picture of the conformational preferences and the hierarchy of intermolecular forces, are invaluable for rationalizing the physicochemical properties of this compound and for designing new materials with desired structural motifs.

Biological Activity and Pharmacological Research of 1 4 Chlorophenyl 1 Phenylethanol and Derivatives

Antimicrobial Properties and Mechanisms of Action

Derivatives of 1-(4-chlorophenyl)-1-phenylethanol have demonstrated significant antimicrobial properties, particularly as antifungal and antibacterial agents. The core structure is often integrated into more complex molecules, such as azole esters, to enhance its efficacy.

Systemic infections caused by Candida species, especially Candida albicans, represent a significant health concern, which is exacerbated by the rise of antifungal resistance in non-albicans species like Candida glabrata. researchgate.net In response, derivatives of this compound have been synthesized and evaluated for their ability to combat these pathogenic fungi.

A series of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters have shown potent antifungal activity. researchgate.netresearchgate.net For instance, certain ester derivatives exhibit strong growth inhibition against various fungal strains at low concentrations. researchgate.net Specifically, 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethyl pentanoate was found to be effective against the resistant C. glabrata strain, which is known for its reduced susceptibility to some primary antifungal drugs. researchgate.netresearchgate.net Another derivative, 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethyl butyrate (B1204436) hydrochloride, has also been synthesized and studied for its antifungal potential. researchgate.net

Research has shown that the antifungal activity of these compounds can be quite potent. One study reported a derivative with a Minimum Inhibitory Concentration (MIC) value of 0.25 mg/mL against C. glabrata. researchgate.net Other related compounds have demonstrated significant inhibitory activity against a range of Candida strains, with MIC50 values as low as 0.78 to 1.56 μg/mL. researchgate.net The table below summarizes the antifungal activity of selected derivatives against pathogenic Candida species.

Table 1: Antifungal Activity of this compound Derivatives Against Candida Species

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethyl pentanoate | C. glabrata (resistant) | 0.25 mg/mL | researchgate.netresearchgate.net |

| 2-(1H-imidazol-1-yl)-1-phenylethyl [1,1'-biphenyl]-4-carboxylate | C. albicans | 0.125 mg/mL | researchgate.net |

| Benzimidazole-triazole derivatives (5i, 5s) | Candida strains | 0.78 - 1.56 µg/mL (MIC50) | researchgate.net |

| 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | C. albicans (clinical) | 0.00195 - 0.0078 µg/mL | nih.gov |

The primary mechanism behind the antifungal efficacy of azole derivatives of this compound is the inhibition of a crucial fungal enzyme: lanosterol (B1674476) 14α-demethylase, also known as CYP51. researchgate.netresearchgate.net This enzyme is a key component in the biosynthesis of ergosterol (B1671047), an essential molecule for maintaining the integrity of fungal cell membranes. researchgate.netnih.gov By inhibiting CYP51, these compounds disrupt ergosterol production, leading to impaired membrane function and ultimately, the inhibition of fungal growth. nih.govnih.gov

Azole antifungals are well-established inhibitors of CYP51. researchgate.net The development of resistance to these drugs often involves mutations in the CYP51 gene. researchgate.net Computational analysis through molecular docking and dynamics simulations has been used to understand how these derivatives interact with and inhibit CYP51 from both C. albicans and C. glabrata. researchgate.net These studies help to rationalize the mechanism of action at a molecular level and guide the design of new, more potent inhibitors. researchgate.net For example, dual inhibitors that target both CYP51 and histone deacetylase (HDAC) are being explored as a strategy to combat azole-resistant candidiasis. nih.govbohrium.com

The antimicrobial research extends to antibacterial properties as well. While azoles are primarily known for their antifungal effects, some have been noted to possess antibacterial activity. researchgate.net Derivatives of this compound have been synthesized and screened for efficacy against both Gram-positive and Gram-negative bacteria. scispace.com

In one study, diol derivatives, specifically 2-(2-(hydroxymethyl)phenyl)ethanol derivatives synthesized from isocoumarins, were evaluated for their antibacterial activity. scispace.com The synthesized compounds were tested against a panel of bacteria including Bacillus cereus and Staphylococcus aureus (Gram-positive), and Escherichia coli, Salmonella typhi, and Proteus mirabilis (Gram-negative) using the agar (B569324) well diffusion method. scispace.com Other research into benzimidazole (B57391) derivatives with p-chloro substitutions has also indicated high levels of antibacterial activity. rsc.org

Antiparasitic Activity Investigations

The therapeutic potential of this chemical family also includes activity against protozoan parasites, leveraging a similar mechanism of action as seen in fungi.

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health issue, particularly in Latin America. nih.gov The parasite relies on the synthesis of its own sterols for survival, making its sterol 14α-demethylase (CYP51) enzyme an attractive drug target. nih.govacs.org This is the same enzyme targeted by azole antifungals. acs.org

Researchers have explored β-phenyl imidazole (B134444) derivatives for their antiparasitic capabilities. nih.gov Studies have screened 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives for their in vitro activity against T. cruzi. uantwerpen.be Potent inhibitors of T. cruzi CYP51 have been identified, with some compounds demonstrating high efficacy. nih.gov For example, certain imidazole derivatives have shown selective activity against T. cruzi, with one compound recording an IC50 value of 40 nM. researchgate.net Comparative structural studies of T. cruzi CYP51 in complex with potent inhibitors have revealed specific binding modes that enhance molecular recognition, providing a basis for designing more effective antiparasitic drugs. nih.gov

Antihistaminic Potential of this compound Derivatives

Beyond antimicrobial and antiparasitic applications, this compound is a key structural component in the development of antihistamines. ontosight.ai It serves as an important intermediate in the synthesis of clemastine, a well-known antihistaminic drug used to treat allergic reactions. ontosight.airsc.org The antihistaminic properties of these derivatives are attributed to their ability to interact with histamine (B1213489) receptors in the body, which blocks the action of histamine and alleviates allergy symptoms. ontosight.ai The chiral nature of the compound is critical, as (S)-(−)-1-(4-Chlorophenyl) ethanol (B145695) is a specific intermediate used in the production of clemastine. rsc.org

Exploration of Interaction with Histamine Receptors

This compound serves as a foundational structure for derivatives that exhibit significant interaction with histamine receptors. ontosight.ai Histamine receptors are a class of G protein-coupled receptors that are integral to various physiological and pathophysiological processes, including allergic reactions and inflammation. nih.govwikipedia.org There are four main subtypes: H1, H2, H3, and H4. wikipedia.org

Derivatives of this compound, such as the well-known antihistamine clemastine, function as selective antagonists or inverse agonists of the histamine H1 receptor. ontosight.aigoogle.com The antihistaminic effect is achieved by these compounds binding to the H1 receptor, which stabilizes it in an inactive conformation. This prevents the binding of histamine and the subsequent activation of the receptor, thereby blocking the cascade of events that lead to allergic symptoms like smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. nih.govwikipedia.orggoogle.com

The interaction is highly specific. The structure of the H1 receptor features a ligand-binding pocket deep within the receptor. nih.gov The aryl groups of the antagonist, corresponding to the 4-chlorophenyl and phenyl groups of the parent compound, are crucial for this interaction. The chloro-substituent on the phenyl ring can influence the compound's electronic properties and binding affinity. ontosight.ai Research has shown that the carboxyl groups present in second-generation antihistamines interact with specific lysine (B10760008) residues in an anion-binding region of the receptor, a feature that enhances selectivity. nih.gov The core structure provided by this compound is thus a key pharmacophore for developing molecules that modulate histamine receptor activity. ontosight.aigoogle.com

Anticancer Research and Modulation of Biochemical Pathways

Recent research has extended the biological investigation of this compound and its analogues to the field of oncology. Studies are exploring their potential as anticancer agents, focusing on their ability to modulate key biochemical pathways that are dysregulated in cancer cells. nih.gov

The proposed mechanisms of action often involve the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. Derivatives are being investigated for their capacity to trigger apoptotic signaling cascades. Another area of focus is the generation of reactive oxygen species (ROS) within cancer cells. An increase in ROS can lead to oxidative stress, damaging cellular components and ultimately contributing to cell death.

Furthermore, research indicates that these compounds may interact with specific molecular targets, such as enzymes or receptors, that are involved in cancer cell proliferation and survival. nih.gov For example, studies on imidazole-derived ethers, which can be synthesized from 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol, have shown in vitro cytotoxic activity against various cancer cell lines. nih.govacs.orgnih.gov The evaluation of hydroxyzine (B1673990) derivatives, which share a similar diphenylmethylpiperazine core structure, demonstrated strong cytotoxic activity against prostate cancer cell lines (PC-3, LNCaP, and DU145). nih.gov

| Derivative Type | Cancer Cell Line | Observed Effect | Reference |

| Hydroxyzine Derivatives | PC-3, LNCaP, DU145 | Strong cytotoxic activity | nih.gov |

| Imidazole-Derived Ethers | Various | In vitro anticancer activity | nih.govacs.org |

| Pyrazolo[3,4-d]pyrimidine Derivatives | Osteosarcoma, CML, Neuroblastoma | Activity in in vitro and in vivo models | mdpi.com |

Enzyme Inhibitory Activities of this compound Analogues

Analogues of this compound have been the subject of research into their potential as enzyme inhibitors, targeting a range of enzymes implicated in various diseases. tandfonline.commdpi.com The structural framework of these compounds allows for modifications that can lead to potent and selective inhibition of specific enzymes.

For instance, a series of umbelliferone (B1683723) analogues, some incorporating a 4-chlorophenyl group, were synthesized and evaluated for their inhibitory effects on mushroom tyrosinase. tandfonline.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and medicine. The study found that several of the synthesized compounds exhibited significant tyrosinase inhibitory activity. tandfonline.com Similarly, research into quinoline-1,3,4-oxadiazole conjugates, including derivatives with a 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl moiety, has demonstrated inhibitory potential against α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion and relevant to the management of type 2 diabetes. mdpi.com

Acetylcholinesterase (AChE) and Urease Inhibition Studies

The investigation of enzyme inhibition by analogues of this compound extends to acetylcholinesterase (AChE) and urease, enzymes of significant medical relevance.

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov Research has explored the AChE inhibitory potential of various related structures. Studies on khellactone-type coumarins have identified compounds with potent and selective AChE inhibitory activity. nih.gov While not direct analogues, this research highlights how complex natural products with certain structural similarities can be potent inhibitors. The anti-AChE activities of ephedrine (B3423809) diastereomers, which are 2-methylamino-1-phenylpropanol derivatives, have also been correlated to their molecular conformation, demonstrating the importance of stereochemistry in enzyme inhibition. nih.gov Cinnamic acid derivatives have also been evaluated, with some showing moderate butyrylcholinesterase (BChE) inhibitory activity, an enzyme related to AChE. researchgate.net